molecular formula C18H19ClN2O5S B321200 2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No.: B321200
M. Wt: 410.9 g/mol
InChI Key: GAGQMSRBGVOVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-phenoxy group, a morpholine-4-sulfonyl group, and a phenyl-acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenylsulfonyl)morpholine: Shares the morpholine-4-sulfonyl group but differs in the phenyl substitution.

    4-Bromo-7-(morpholine-4-sulfonyl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole moiety instead of the phenoxy group.

    Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]: Similar in having a phenoxy group but with different substituents .

Uniqueness

2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H19ClN2O5S/c19-16-3-1-2-4-17(16)26-13-18(22)20-14-5-7-15(8-6-14)27(23,24)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

GAGQMSRBGVOVQS-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.